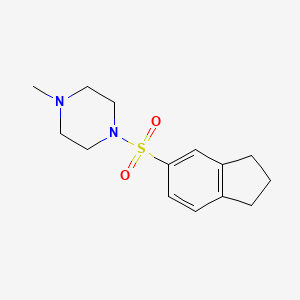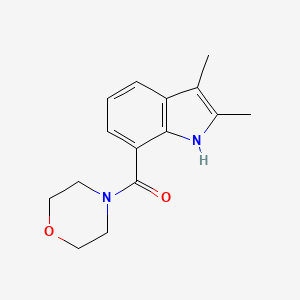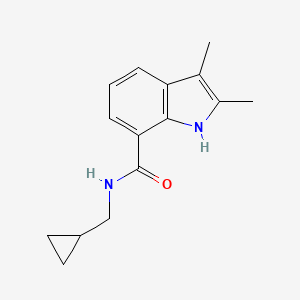
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one, also known as AMC or Azepanoylpyridazinone, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
作用机制
The mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is not fully understood. However, studies have shown that this compound can inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have various biochemical and physiological effects. Studies have shown that 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one can inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to inhibit the activity of MMPs, enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and cancer.
实验室实验的优点和局限性
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has several advantages for laboratory experiments. This compound is stable and can be easily synthesized using various methods. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have low toxicity and can be easily administered to cells and animals. However, one of the limitations of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one. One of the future directions is to investigate the potential therapeutic applications of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies can focus on understanding the mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one and its effects on various signaling pathways. Furthermore, future studies can investigate the pharmacokinetics and pharmacodynamics of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one to determine its optimal dose and administration route. Finally, future studies can focus on developing novel analogs of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one with improved solubility and potency.
Conclusion:
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is a heterocyclic compound that has shown promising results in scientific research, particularly in the field of drug discovery. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been achieved using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied. Future studies can focus on investigating the potential therapeutic applications of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one, understanding its mechanism of action, and developing novel analogs with improved solubility and potency.
合成方法
The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been achieved using different methods. One of the most common methods used for the synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one involves the reaction of 2-methylpyridazine-3,6-dicarboxylic acid with azepanoyl chloride in the presence of triethylamine. This reaction results in the formation of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one. Other methods include the reaction of 2-methylpyridazine-3,6-dicarboxylic acid with azepan-1-ol in the presence of a coupling agent.
科学研究应用
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has shown promising results in scientific research, particularly in the field of drug discovery. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have potential anticancer properties by inhibiting the proliferation and migration of cancer cells.
属性
IUPAC Name |
6-(azepane-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-11(16)7-6-10(13-14)12(17)15-8-4-2-3-5-9-15/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPENOTAMGMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)

![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)



![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)


![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)
![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)

